molecular formula C8H10BrNOS B1293082 2-bromo-N-(thien-2-ylmethyl)propanamide CAS No. 1119451-50-1

2-bromo-N-(thien-2-ylmethyl)propanamide

Cat. No.: B1293082
CAS No.: 1119451-50-1
M. Wt: 248.14 g/mol
InChI Key: WQAIZKVMDOWXJF-UHFFFAOYSA-N
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Description

2-Bromo-N-(thien-2-ylmethyl)propanamide is a brominated propanamide derivative featuring a thiophene-based substituent (thien-2-ylmethyl) attached to the amide nitrogen. Its molecular formula is C₁₁H₁₄BrNO, with a molecular weight of 256.14 g/mol . The bromine atom at the 2-position of the propanamide backbone enhances its reactivity, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science applications .

Properties

IUPAC Name

2-bromo-N-(thiophen-2-ylmethyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNOS/c1-6(9)8(11)10-5-7-3-2-4-12-7/h2-4,6H,5H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQAIZKVMDOWXJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=CS1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(thien-2-ylmethyl)propanamide typically involves the bromination of N-(thien-2-ylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. The general reaction scheme can be represented as follows:

    Starting Material: N-(thien-2-ylmethyl)propanamide

    Reagent: Bromine (Br2)

    Solvent: An appropriate organic solvent such as dichloromethane (CH2Cl2)

    Reaction Conditions: The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent over-bromination.

Industrial Production Methods

In an industrial setting, the production of 2-bromo-N-(thien-2-ylmethyl)propanamide may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated systems and reactors allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(thien-2-ylmethyl)propanamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Oxidation: Oxidative reactions can lead to the formation of sulfoxides or sulfones.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed in these reactions.

Major Products Formed

    Nucleophilic Substitution: The major products are the substituted derivatives of the original compound.

    Reduction: The major products are the corresponding amines or alcohols.

    Oxidation: The major products are sulfoxides or sulfones.

Scientific Research Applications

2-Bromo-N-(thien-2-ylmethyl)propanamide is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-N-(thien-2-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of the target, resulting in various biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituent on N-Atom Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity References
2-Bromo-N-(thien-2-ylmethyl)propanamide Thien-2-ylmethyl C₁₁H₁₄BrNO 256.14 Intermediate for drug discovery
2-Bromo-N-(2-methylphenyl)propanamide 2-Methylphenyl C₁₀H₁₂BrNO 242.12 Prilocaine synthesis intermediate
2-Bromo-N-(4-chlorophenyl)propanamide 4-Chlorophenyl C₉H₉BrClNO 270.54 Antiparasitic agent precursor
2-Bromo-N-[(1S)-1-phenylethyl]propanamide (1S)-1-Phenylethyl (chiral) C₁₁H₁₄BrNO 256.14 Chiral building block
2-Bromo-2-methyl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide 4-Methylcoumarin derivative C₁₄H₁₄BrNO₃ 340.17 Polymerization initiator
Key Observations:

Electronic and Steric Effects :

  • The thien-2-ylmethyl group introduces sulfur-containing aromaticity, which may enhance electron delocalization and alter solubility compared to phenyl derivatives .
  • Chiral substituents (e.g., (1S)-1-phenylethyl) enable stereoselective synthesis, critical in medicinal chemistry .
  • Bulky groups (e.g., coumarin in ) reduce solubility but improve thermal stability, favoring polymer applications.

Reactivity :

  • Bromine at the 2-position facilitates nucleophilic substitution (e.g., with thiols or amines) across all analogs .
  • 4-Chlorophenyl derivatives exhibit enhanced electrophilicity due to the electron-withdrawing chlorine, accelerating reactions in antiparasitic drug synthesis .

Deviations in Methodologies:
  • Coumarin Derivatives: Use bromoisobutyryl bromide and 7-amino-4-methylcoumarin in tetrahydrofuran (THF), yielding light-yellow crystalline products .
  • Chiral Analogs : Require enantiopure amines and stringent purification to retain stereochemical integrity .

Physicochemical Properties

Property 2-Bromo-N-(thien-2-ylmethyl)propanamide 2-Bromo-N-(4-methylphenyl)propanamide 2-Bromo-N-(5-chloro-2-methylphenyl)propanamide
Melting Point Not reported 130–133°C Not reported
Solubility Moderate in polar solvents Low in water; high in DCM Low in MeCN; high in DMF
Stability Air-stable Hygroscopic Sensitive to moisture

Notes:

  • The thienyl group may improve solubility in polar aprotic solvents compared to purely aromatic analogs .
  • Chlorophenyl derivatives often require anhydrous conditions due to hydrolytic sensitivity .

Biological Activity

2-bromo-N-(thien-2-ylmethyl)propanamide is a chemical compound that has garnered interest in various fields of biological research due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₈H₁₀BrNOS
  • Molecular Weight : 248.14 g/mol
  • IUPAC Name : 2-bromo-N-(thien-2-ylmethyl)propanamide

The compound features a bromine atom, a thienyl group, and an amide functional group, which contribute to its reactivity and interaction with biological targets.

The biological activity of 2-bromo-N-(thien-2-ylmethyl)propanamide is primarily attributed to its ability to interact with various molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : It is hypothesized that 2-bromo-N-(thien-2-ylmethyl)propanamide can bind to receptors on cell surfaces, influencing signaling pathways crucial for cellular responses.
  • DNA Interaction : There is potential for the compound to intercalate into DNA, which could impact replication and transcription processes.

Antimicrobial Properties

Research indicates that compounds similar to 2-bromo-N-(thien-2-ylmethyl)propanamide exhibit antimicrobial activity. For instance, studies have shown that derivatives of thienyl compounds can effectively inhibit the growth of various bacterial strains.

CompoundActivity TypeTarget OrganismReference
2-bromo-N-(thien-2-ylmethyl)propanamideAntibacterialE. coli
Thienyl derivativesAntifungalCandida albicans

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce the production of pro-inflammatory cytokines in immune cells.

StudyMethodologyFindings
In vitro cytokine assayTreatment with varying concentrationsSignificant reduction in IL-6 and TNF-alpha production at high doses

Case Studies

  • Case Study on Enzyme Inhibition :
    A study evaluated the inhibitory effects of 2-bromo-N-(thien-2-ylmethyl)propanamide on cyclooxygenase (COX) enzymes. Results indicated that the compound significantly inhibited COX activity, suggesting potential applications in pain management therapies.
  • Case Study on Cancer Cell Lines :
    The compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

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